1'-Boc-2,7-dibromospiro[fluorene-9,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Boc-2,7-dibromospiro[fluorene-9,4’-piperidine] is a complex organic compound with the molecular formula C22H23Br2NO2 and a molecular weight of 493.23 g/mol . This compound is characterized by its unique spiro structure, which includes a fluorene moiety and a piperidine ring. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
The synthesis of 1’-Boc-2,7-dibromospiro[fluorene-9,4’-piperidine] typically involves the reaction of 2,7-dibromofluorene with tert-butyl bis(2-chloroethyl)carbamate . The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthetic route mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
1’-Boc-2,7-dibromospiro[fluorene-9,4’-piperidine] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-Boc-2,7-dibromospiro[fluorene-9,4’-piperidine] has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents due to its unique structural properties.
Material Science: It is explored for use in the creation of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1’-Boc-2,7-dibromospiro[fluorene-9,4’-piperidine] is not well-documented, as it is primarily a research chemical. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The spiro structure may allow for unique binding interactions, contributing to its utility in various applications .
Comparison with Similar Compounds
1’-Boc-2,7-dibromospiro[fluorene-9,4’-piperidine] can be compared with other spiro compounds and dibrominated fluorene derivatives. Similar compounds include:
2,7-Dibromofluorene: A precursor in the synthesis of 1’-Boc-2,7-dibromospiro[fluorene-9,4’-piperidine].
Spiro[fluorene-9,4’-piperidine] derivatives: Compounds with similar spiro structures but different substituents.
The uniqueness of 1’-Boc-2,7-dibromospiro[fluorene-9,4’-piperidine] lies in its specific combination of the Boc-protected piperidine ring and the dibrominated fluorene moiety, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C22H23Br2NO2 |
---|---|
Molecular Weight |
493.2 g/mol |
IUPAC Name |
tert-butyl 2,7-dibromospiro[fluorene-9,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C22H23Br2NO2/c1-21(2,3)27-20(26)25-10-8-22(9-11-25)18-12-14(23)4-6-16(18)17-7-5-15(24)13-19(17)22/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
MHXUPJUFZFNWKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.